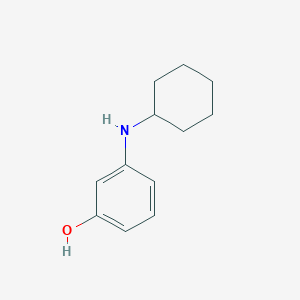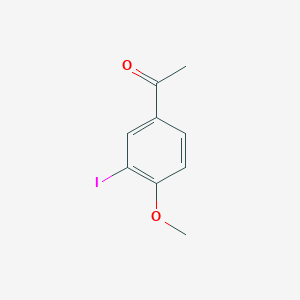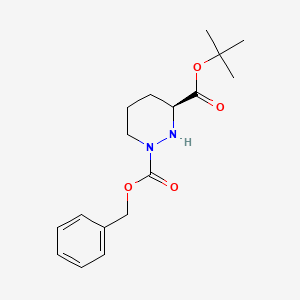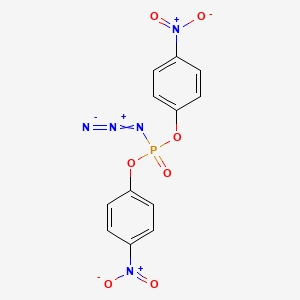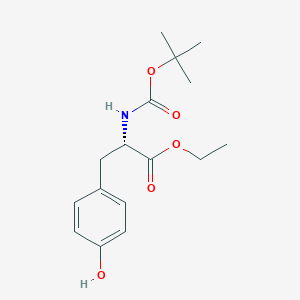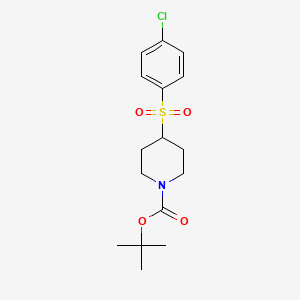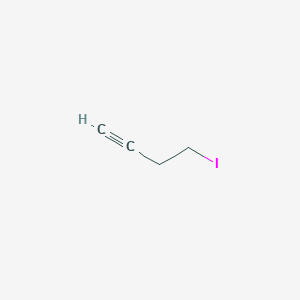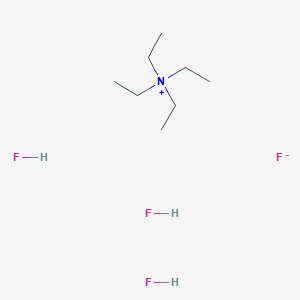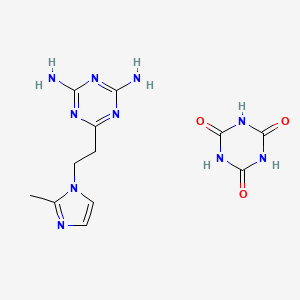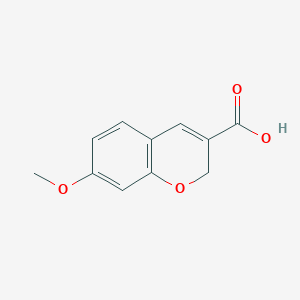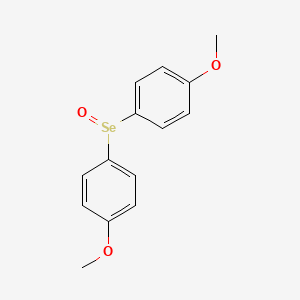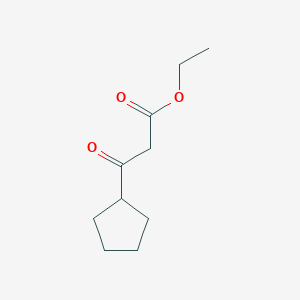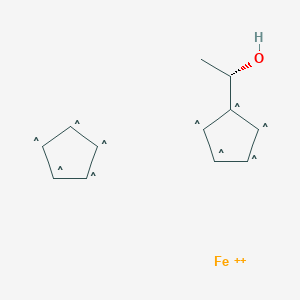
CID 11746425
Descripción general
Descripción
CID 11746425 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a small molecule inhibitor of the protein kinase CK2, which has been implicated in several disease processes such as cancer, inflammation, and neurodegeneration.
Mecanismo De Acción
CID 11746425 is a small molecule inhibitor of CK2, which is a protein kinase that plays a crucial role in several cellular processes such as cell proliferation, DNA repair, and apoptosis. The compound binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This results in the inhibition of several disease processes that are mediated by CK2, such as cancer, inflammation, and neurodegeneration.
Efectos Bioquímicos Y Fisiológicos
CID 11746425 has several biochemical and physiological effects that have been studied in scientific research. The compound has been shown to inhibit the activity of CK2, resulting in the inhibition of several downstream targets that are involved in disease processes. Additionally, CID 11746425 has been shown to have anti-tumor effects in several cancer cell lines, anti-inflammatory effects in animal models of inflammation, and neuroprotective effects in animal models of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CID 11746425 has several advantages and limitations for lab experiments. The compound is a small molecule inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in disease processes. Additionally, the compound has been shown to have potent inhibitory activity against CK2, making it a useful tool for studying the effects of CK2 inhibition. However, one limitation of CID 11746425 is that it has not been extensively studied in vivo, making it difficult to assess its potential therapeutic applications in animal models.
Direcciones Futuras
There are several future directions for research on CID 11746425. One potential direction is to study the compound in animal models of cancer, inflammation, and neurodegeneration to assess its potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-tumor, anti-inflammatory, and neuroprotective effects of CID 11746425. Furthermore, the development of more potent and selective inhibitors of CK2 could lead to the development of more effective therapeutic agents for the treatment of diseases mediated by CK2.
Aplicaciones Científicas De Investigación
CID 11746425 has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to inhibit the activity of CK2, which is involved in several disease processes such as cancer, inflammation, and neurodegeneration. Inhibition of CK2 activity by CID 11746425 has been shown to have anti-tumor effects in several cancer cell lines, making it a potential therapeutic agent for cancer treatment. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Furthermore, CID 11746425 has been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q;;+2/t6-;;/m0../s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRCXCAYRXOOFP-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][CH]1)O.[CH]1[CH][CH][CH][CH]1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471758 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11746425 | |
CAS RN |
33136-66-2 | |
| Record name | CTK8F2120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



